molecular formula C27H33N3O6S B1671591 Gliquidone CAS No. 33342-05-1

Gliquidone

Cat. No.: B1671591
CAS No.: 33342-05-1
M. Wt: 527.6 g/mol
InChI Key: LLJFMFZYVVLQKT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Gliquidone, a sulfonylurea drug, primarily targets ATP-dependent potassium channels (KATP) on the pancreatic cell surface . These channels play a crucial role in regulating insulin release, which is essential for controlling blood sugar levels .

Mode of Action

This compound interacts with its primary targets, the ATP-sensitive potassium channel receptors, by binding to them . This binding reduces potassium conductance, causing depolarization of the membrane . The membrane depolarization then stimulates calcium ion influx through voltage-sensitive calcium channels . This series of interactions and changes eventually leads to an increase in insulin release .

Biochemical Pathways

The mechanism of action of this compound in lowering blood glucose is dependent on stimulating the release of insulin from functioning pancreatic beta cells, and increasing sensitivity of peripheral tissues to insulin . In addition, this compound has been found to inhibit the Notch/Snail signaling pathway, which plays a role in the progression of diabetic nephropathy .

Pharmacokinetics

This compound exhibits high bioavailability, with a peak time (Tmax) of 2-3 hours . It undergoes extensive hepatic metabolism, and its onset of action is between 1-1.5 hours . The majority of this compound and its metabolites are excreted via the biliary route (95%), with a smaller proportion eliminated renally (5%) .

Result of Action

The primary molecular effect of this compound’s action is the increased release of insulin from the pancreas . This leads to lower blood sugar levels and promotes the movement of sugar from the blood into the cells in the body . On a cellular level, this compound has been found to suppress lipopolysaccharide-mediated microglial neuroinflammatory responses by inhibiting the NLRP3 inflammasome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain environmental pollutants, such as fenpropathrin, can increase the transport of this compound, thereby potentially affecting its pharmacokinetic profile . Additionally, lifestyle factors such as diet and physical activity can impact the effectiveness of this compound, as these factors influence the overall management of type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of gliquidone involves several steps. One method includes the reaction of 2-carboxymethyl-5-methoxy-benzoic acid with thionyl chloride to form an intermediate. This intermediate then reacts with p-amino ethyl benzene sulfonamide in the presence of triethylamine in a dichloromethane solvent to produce this compound . Another method involves the preparation of this compound nanoparticles using an anti-solvent precipitation technique, where this compound solution in acetone is added to an aqueous solution containing polyvinylpyrrolidone K25 as a stabilizer .

Industrial Production Methods: Industrial production of this compound typically involves the crystallization of the compound to achieve high purity. The medicinal crystal form of this compound is prepared by dissolving a crude product in a suitable solvent and then crystallizing it under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Gliquidone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

  • Glibenclamide
  • Glipizide
  • Gliclazide

Gliquidone’s unique properties, such as its high bioavailability and specific mechanism of action, make it a valuable compound in the treatment of type 2 diabetes mellitus.

Properties

IUPAC Name

1-cyclohexyl-3-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O6S/c1-27(2)23-14-11-20(36-3)17-22(23)24(31)30(25(27)32)16-15-18-9-12-21(13-10-18)37(34,35)29-26(33)28-19-7-5-4-6-8-19/h9-14,17,19H,4-8,15-16H2,1-3H3,(H2,28,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJFMFZYVVLQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62783-47-5 (mono-hydrochloride salt)
Record name Gliquidone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033342051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023096
Record name Gliquidone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gliquidone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

69.5 [ug/mL] (The mean of the results at pH 7.4), 2.20e-03 g/L
Record name SID50085433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Gliquidone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action of gliquidone in lowering blood glucose appears to be dependent on stimulating the release of insulin from functioning pancreatic beta cells, and increasing sensitivity of peripheral tissues to insulin. Gliquidone likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane. Membrane depolarization stimulates calcium ion influx through voltage-sensitive calcium channels. This increase in intracellular calcium ion concentration induces the secretion of insulin.
Record name Gliquidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01251
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

33342-05-1
Record name Gliquidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33342-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Gliquidone [INN:BAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033342051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gliquidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01251
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Gliquidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gliquidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.770
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Record name GLIQUIDONE
Source FDA Global Substance Registration System (GSRS)
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Record name Gliquidone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180-182, 181 °C
Record name Gliquidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01251
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gliquidone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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